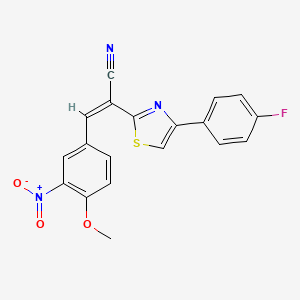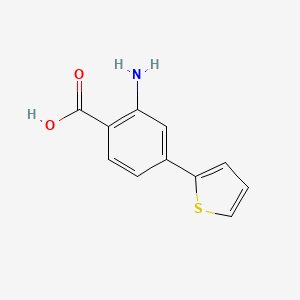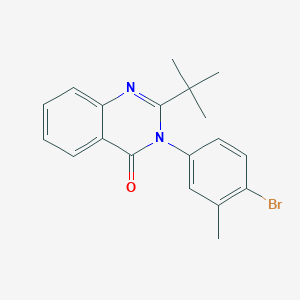
3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be formed through a [2+2] cycloaddition reaction between a ketene and an imine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
-
Introduction of Fluorine Atoms: : The fluorine atoms can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity.
-
Substitution with Phenyl Groups: : The phenyl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the use of aryl halides and boronic acids in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations for industrial production include:
Optimization of Reaction Conditions: Ensuring that the reaction conditions are optimized for large-scale production to achieve high yields and purity.
Cost-Effective Reagents: Using cost-effective and readily available reagents to minimize production costs.
Safety and Environmental Considerations: Implementing safety measures and environmentally friendly practices to minimize the impact of production on workers and the environment.
化学反应分析
Types of Reactions
3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to receptors on the surface of cells, leading to changes in cellular signaling pathways.
Disruption of Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis, which can lead to cell death or inhibition of cell growth.
相似化合物的比较
Similar Compounds
3,3-Difluoro-4-phenylazetidin-2-one: Lacks the additional fluorine and methoxyphenyl groups, which may result in different chemical and biological properties.
4-(3-Fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one: Lacks the difluoro substitution, which may affect its reactivity and interactions with molecular targets.
3,3-Difluoro-1-phenylazetidin-2-one: Lacks the additional fluorine and methoxyphenyl groups, leading to potential differences in its applications and effectiveness.
Uniqueness
3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of multiple fluorine atoms and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these substituents may enhance its stability, reactivity, and biological activity compared to similar compounds.
属性
IUPAC Name |
3,3-difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c1-22-13-7-5-12(6-8-13)20-14(16(18,19)15(20)21)10-3-2-4-11(17)9-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHPKKVPRVOYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2766345.png)
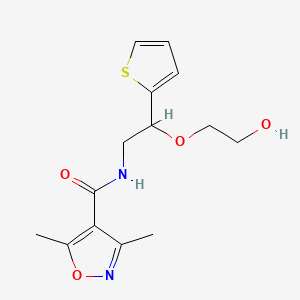
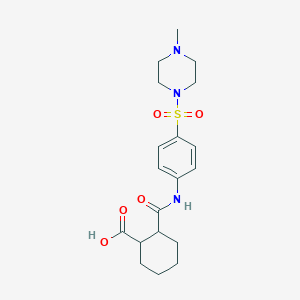
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)
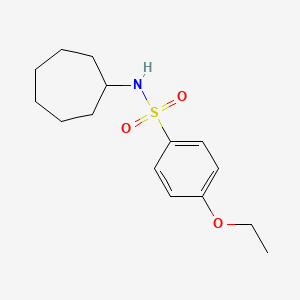
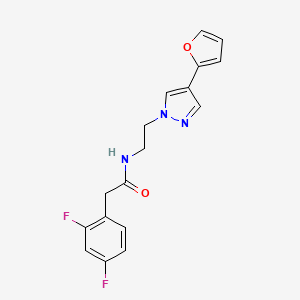

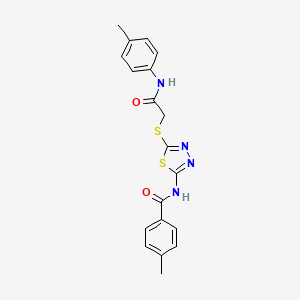
![1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2766358.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclopropanamine](/img/structure/B2766361.png)
